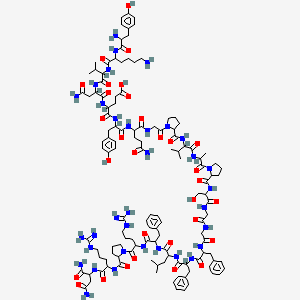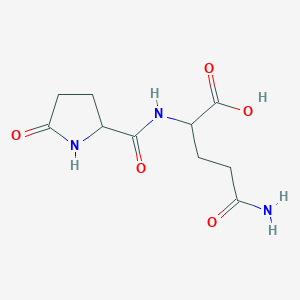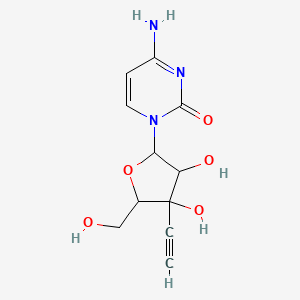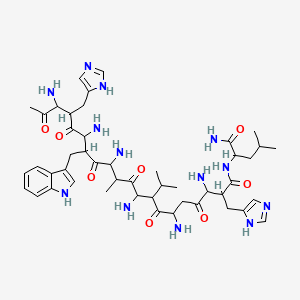![molecular formula C13H22ClN5O3S B13393140 Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)](/img/structure/B13393140.png)
Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosyl-arginine-amide hydrochloride is a chemical compound with the molecular formula C₁₃H₂₂ClN₅O₃S. It is a derivative of arginine, an amino acid, and is often used in biochemical research. The compound is known for its role in various enzymatic reactions and is commonly used as a substrate in the study of proteases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tosyl-arginine-amide hydrochloride typically involves the protection of the amino group of arginine, followed by the introduction of the tosyl group. The reaction conditions often include the use of protecting groups such as tert-butoxycarbonyl (Boc) to prevent unwanted side reactions. The tosylation is usually carried out using tosyl chloride in the presence of a base like triethylamine. The final step involves the removal of the protecting groups and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of tosyl-arginine-amide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
Tosyl-arginine-amide hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The tosyl group acts as a good leaving group, making the compound susceptible to nucleophilic attacks .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate and osmium tetroxide are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted arginine derivatives, while oxidation and reduction reactions can modify the functional groups on the arginine moiety .
Aplicaciones Científicas De Investigación
Tosyl-arginine-amide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the study of proteases and other enzymes.
Biology: Employed in the investigation of cellular processes involving arginine metabolism.
Medicine: Utilized in the development of diagnostic assays for various diseases.
Industry: Applied in the quality control of pharmaceutical products .
Mecanismo De Acción
The mechanism of action of tosyl-arginine-amide hydrochloride involves its interaction with proteases. The compound acts as a substrate, binding to the active site of the enzyme. The tosyl group is cleaved, and the arginine moiety is modified, leading to the formation of a product that can be detected and quantified. This interaction is crucial for studying the activity and specificity of proteases .
Comparación Con Compuestos Similares
Similar Compounds
- Tosyl-lysine-amide hydrochloride
- Tosyl-ornithine-amide hydrochloride
- Tosyl-citrulline-amide hydrochloride
Uniqueness
Tosyl-arginine-amide hydrochloride is unique due to its specific interaction with arginine-specific proteases. This specificity makes it a valuable tool in enzymatic studies, particularly in the investigation of proteases involved in blood coagulation and other physiological processes .
Propiedades
IUPAC Name |
5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNEWYDCYUHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate](/img/structure/B13393070.png)
![9baFluoroa1,10adihydroxya1a(2ahydroxyacetyl)a9a,11aadimethyla1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHacyclopenta[a]phenanthrena7aone](/img/structure/B13393076.png)




![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)

![disodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13393120.png)
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)

![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)

